N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide
Description
N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Properties
IUPAC Name |
N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-3-17-16(23)13-6-4-5-12(9-13)10-18-14-7-8-15-19-11(2)20-22(15)21-14/h4-9H,3,10H2,1-2H3,(H,17,23)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKZIHGQMJKUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)CNC2=NN3C(=NC(=N3)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide typically involves a multi-step process. One common method includes the reaction of 2-methyl-[1,2,4]triazolo[1,5-b]pyridazine with an appropriate benzamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. The process involves the use of enaminonitriles and benzohydrazides under microwave conditions, leading to the formation of the desired product through a series of nucleophilic addition and condensation reactions .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit JAK1 and JAK2, which are involved in inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridazine core and exhibit comparable biological activities.
1,2,3-Triazoles: Another class of triazole derivatives with diverse pharmacological properties.
Uniqueness
N-ethyl-3-[[(2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)amino]methyl]benzamide stands out due to its specific substitution pattern and the presence of the benzamide moiety, which may confer unique biological activities and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
